molecular formula C13H18O B7991066 4-(2-iso-Propylphenyl)-1-buten-4-ol

4-(2-iso-Propylphenyl)-1-buten-4-ol

Cat. No.: B7991066
M. Wt: 190.28 g/mol
InChI Key: UYGCLRIWFROCGM-UHFFFAOYSA-N
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Description

4-(2-iso-Propylphenyl)-1-buten-4-ol is an organic compound characterized by a butenol backbone (C₄H₇OH) substituted with a 2-iso-propylphenyl group at the fourth carbon. This structure imparts unique physicochemical properties, including moderate polarity due to the hydroxyl group and hydrophobic characteristics from the aromatic iso-propyl substituent. The iso-propylphenyl group may enhance volatility and stability, making it relevant in industrial contexts requiring tailored solubility and reactivity .

Properties

IUPAC Name

1-(2-propan-2-ylphenyl)but-3-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-4-7-13(14)12-9-6-5-8-11(12)10(2)3/h4-6,8-10,13-14H,1,7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGCLRIWFROCGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1C(CC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-iso-Propylphenyl)-1-buten-4-ol can be achieved through several methods. One common approach involves the alkylation of 2-isopropylphenyl magnesium bromide with 4-buten-1-ol under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran and is conducted under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of 4-(2-iso-Propylphenyl)-1-buten-4-ol may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel can be employed to facilitate the coupling reactions. The process is optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2-iso-Propylphenyl)-1-buten-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the butenyl group can be reduced to form a saturated alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products Formed

    Oxidation: 4-(2-iso-Propylphenyl)-1-buten-4-one

    Reduction: 4-(2-iso-Propylphenyl)-1-butanol

    Substitution: Various substituted phenyl derivatives depending on the reagent used.

Scientific Research Applications

4-(2-iso-Propylphenyl)-1-buten-4-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 4-(2-iso-Propylphenyl)-1-buten-4-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl ring and isopropyl group contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Solubility: The iso-propylphenyl group likely enhances lipid solubility compared to linear alkanols (e.g., 1-Octanol derivatives), favoring compatibility with hydrophobic matrices .

Industrial and Functional Comparisons

  • Fragrance Applications: Compared to 4-tert-Butylphenol (used in resins and detergents), 4-(2-iso-Propylphenyl)-1-buten-4-ol’s volatility and stability may suit perfumery, though its odor profile remains uncharacterized.
  • Synthetic Utility: The butenol moiety offers reactivity for etherification or esterification, distinguishing it from inert tert-butylphenols .

Biological Activity

4-(2-iso-Propylphenyl)-1-buten-4-ol is a compound of interest due to its potential biological activities, including antibacterial, antifungal, and possible therapeutic properties. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C14H20O
  • Molecular Weight : 220.31 g/mol
  • Functional Groups : Hydroxyl group (-OH), butenyl group (C=C), and isopropyl-substituted phenyl ring.

Biological Activity Overview

Research has indicated that 4-(2-iso-Propylphenyl)-1-buten-4-ol exhibits various biological activities, particularly in the areas of antimicrobial and anti-inflammatory effects. Below is a summary of the key findings:

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of 4-(2-iso-Propylphenyl)-1-buten-4-ol against different bacterial and fungal strains.

Microorganism Activity Reference
Staphylococcus aureusSignificant antibacterial activity
Escherichia coliModerate antibacterial activity
Candida albicansAntifungal activity

In particular, the compound has shown promising results against Staphylococcus aureus, with studies indicating its effectiveness comparable to standard antibacterial agents.

Anti-inflammatory Properties

The compound has also been explored for its potential anti-inflammatory effects. Research suggests that it may inhibit certain inflammatory pathways, although specific mechanisms remain to be fully elucidated. The presence of the hydroxyl group is believed to play a critical role in mediating these effects by forming hydrogen bonds with target enzymes or receptors.

The biological activity of 4-(2-iso-Propylphenyl)-1-buten-4-ol is thought to involve several mechanisms:

  • Hydrogen Bonding : The hydroxyl group can interact with enzymes or receptors, influencing their activity.
  • Hydrophobic Interactions : The phenyl ring and isopropyl group contribute to hydrophobic interactions that may enhance binding affinity.
  • Chemical Reactivity : The compound can undergo oxidation and reduction reactions, potentially leading to the formation of more active derivatives.

Case Study 1: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of various compounds, 4-(2-iso-Propylphenyl)-1-buten-4-ol was tested against a panel of Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) that demonstrated its potential as an effective antibacterial agent.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted on human cancer cell lines (e.g., HEPG2, MCF7). The compound exhibited IC50 values indicating moderate cytotoxicity, suggesting further investigation into its potential as an antitumor agent is warranted.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-(2-iso-Propylphenyl)-1-buten-4-ol, it is useful to compare it with structurally similar compounds:

Compound Structure Biological Activity
4-(2-isopropylphenyl)-1-butanolSaturated butanolModerate antibacterial activity
4-(2-isopropylphenyl)-1-buten-4-oneOxidized formEnhanced cytotoxicity
2-isopropylphenolLacks butenyl groupAntimicrobial activity

This comparative analysis highlights how structural variations impact biological activity and reactivity.

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